Thieno[2,3-b]furan-5-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4O2S |
|---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
thieno[2,3-b]furan-5-carbaldehyde |
InChI |
InChI=1S/C7H4O2S/c8-4-6-3-5-1-2-9-7(5)10-6/h1-4H |
InChI Key |
STVGQYVHOAHYHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1C=C(S2)C=O |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of Thieno 2,3 B Furan 5 Carbaldehyde
Precursor Design and Synthesis for Thieno[2,3-b]furan (B14668842) Scaffolds
The construction of the thieno[2,3-b]furan core relies heavily on the judicious selection and synthesis of appropriately substituted furan (B31954) and thiophene (B33073) precursors. These precursors are designed to facilitate the subsequent ring-closing reactions that form the fused bicyclic system.
Synthesis of Substituted Thiophenes and Furans for Annulation
The synthesis of substituted thiophenes and furans is a critical first step. For the construction of the thieno[2,3-b]furan skeleton, a common strategy involves the use of a 3-substituted furan which can undergo annulation with a thiophene ring.
One notable approach to obtaining 3-substituted furans involves the thermal cyclization and dehydration of 1,2,3,4-tetraols. researchgate.net Additionally, improved procedures for the preparation of 3-furoic acid have been developed, providing a versatile starting material for further elaboration. researchgate.net For instance, 3-furancarbaldehyde can be reacted with methyl azidoacetate to yield methyl 2-azido-3-(3-furyl)propenoate, which upon thermolysis, furnishes methyl 6H-furo[2,3-b]pyrrole-5-carboxylate. mdpi.com While this leads to a pyrrole-fused system, the initial steps demonstrate a viable route to a functionalized 3-furyl precursor.
The synthesis of appropriately substituted thiophenes is equally important. Multicomponent reactions offer an efficient pathway. For example, the reaction of β-ketodithioesters, α-haloketones, and cyclohexylisocyanide in an aqueous solution provides a direct route to substituted thiophenes. nih.gov
Approaches to Biaryl Intermediates
The formation of a biaryl linkage between a furan and a thiophene ring is a key strategy that sets the stage for intramolecular cyclization. Palladium-catalyzed cross-coupling reactions are instrumental in this regard. For instance, the Suzuki coupling of a boronic acid derivative of one heterocycle with a halogenated partner of the other can effectively create the necessary biaryl scaffold. researchgate.net
Ring Annulation Techniques for Thieno[2,3-b]furan Core Formation
With the precursors in hand, the next crucial phase is the annulation reaction to construct the fused thieno[2,3-b]furan ring system. Various methodologies have been developed to achieve this, each with its own advantages and substrate scope.
Intramolecular Heteroannulation Pathways
Intramolecular cyclization of a suitably designed precursor is a powerful strategy for forming the thieno[2,3-b]furan core. One such method involves the conversion of furan-3-carboxaldehyde to an intermediate that undergoes facile cyclodehydration under mild Knoevenagel conditions to yield the fused heterocycle. researchgate.net
Another approach involves the reaction of 3-cyanopyridin-2-thiol and its alkyl derivatives with halogenated compounds bearing an electron-withdrawing group in the alpha-position. This reaction leads to 3-aminothieno[2,3-b]pyridine derivatives in high yields, showcasing a versatile method for constructing a thieno-fused system. researchgate.net While this example leads to a thienopyridine, the underlying principle of intramolecular cyclization of a substituted thiophene precursor is applicable to the synthesis of thienofurans.
The Vilsmeier-Haack reaction can also serve as a tool for cyclization. For instance, N-arylacetamides can undergo Vilsmeier-Haack cyclization to produce 2-chloro-3-formylquinolines, which are key intermediates for the synthesis of thieno[2,3-b]quinolines. pearson.com This highlights the potential of this reaction in forming fused heterocyclic systems.
Oxidative Ring Expansion Methodologies
While not a direct method for the synthesis of thieno[2,3-b]furan from simple precursors, oxidative processes can be involved in the transformation of related systems. For instance, an electro-oxidative annulation strategy has been developed for coupling silyl (B83357) enol ethers and furans to prepare carbocyclic systems. rsc.org This involves the anodic oxidation of a silyl enol ether to a radical-cation intermediate, which is then trapped in a furan-terminated cyclization. rsc.org
Base-Catalyzed Cyclization Strategies
Base-catalyzed cyclization offers a mild and efficient route to fused heterocycles. A notable example is the base-promoted synthesis of substituted benzo[b]furans from o-alkynylphenols. mdpi.com This method avoids the use of expensive or air-sensitive metal catalysts. mdpi.com The reaction proceeds via deprotonation of the phenol (B47542) hydroxyl group, which drives the subsequent cyclization. mdpi.com
A formal [3+2] cycloaddition utilizing a researchgate.netrsc.org-phospha-Brook rearrangement followed by a Brønsted base-mediated cyclization has been developed for the synthesis of tetrasubstituted thieno[3,2-b]furans. researchgate.netcolab.wselsevierpure.com This strategy provides access to highly organized structures that are otherwise difficult to synthesize. researchgate.netcolab.wselsevierpure.com
Formylation of the Thieno[2,3-b]furan Scaffold
Once the thieno[2,3-b]furan core is assembled, the final step is the introduction of the carbaldehyde group at the 5-position. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. nih.gov The reaction typically employs a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a halomethyleniminium salt. elsevierpure.comnih.gov This electrophilic species then attacks the electron-rich thieno[2,3-b]furan ring, leading to the formation of an iminium ion intermediate, which upon hydrolysis, yields the desired aldehyde. nih.gov The formylation of the related furo[2,3-b]pyrrole system at the 2-position using Vilsmeier conditions has been successfully demonstrated, suggesting its applicability to the thieno[2,3-b]furan scaffold. mdpi.com Other classical formylation methods include the Gattermann reaction, which uses hydrogen cyanide and a Lewis acid catalyst, and the Duff reaction, which employs hexamine as the formyl source for highly activated aromatic rings like phenols. colab.wsuobaghdad.edu.iq
Formylation Reactions for Introducing the Carbaldehyde Moiety
The introduction of a formyl group onto the thieno[2,3-b]furan ring system is a critical step in the synthesis of the target compound. Two primary methods have proven effective: the Vilsmeier-Haack-Arnold formylation and a lithiation-quenching approach.
Vilsmeier-Haack-Arnold Formylation Procedures
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com The electrophilic Vilsmeier reagent then attacks the electron-rich thieno[2,3-b]furan ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired thieno[2,3-b]furan-5-carbaldehyde. wikipedia.org This method is advantageous due to the use of relatively inexpensive and readily available reagents. ijpcbs.com The Vilsmeier-Haack reaction has been successfully applied to the formylation of various furan and thiophene derivatives, highlighting its applicability to the thieno[2,3-b]furan system. researchgate.netresearchgate.net
Lithiation-Quenching Approaches with N,N-Dimethylformamide
An alternative and highly effective method for the formylation of thieno[2,3-b]furan is through a lithiation-quenching sequence. This approach involves the deprotonation of the thieno[2,3-b]furan ring using a strong organolithium base, such as n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi), to generate a highly reactive lithiated intermediate. commonorganicchemistry.com This intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). commonorganicchemistry.com The reaction proceeds via nucleophilic attack of the lithiated thienofuran on the carbonyl carbon of DMF, followed by workup to afford the aldehyde. This method offers high regioselectivity, as the position of lithiation can often be directed by the inherent acidity of the protons on the heterocyclic ring or by the presence of directing groups. For thieno[3,2-b]furan (B2985385), deprotonation has been shown to occur selectively at the 5-position. nih.gov
Table 1: Comparison of Formylation Methodologies
| Feature | Vilsmeier-Haack-Arnold Formylation | Lithiation-Quenching with DMF |
|---|---|---|
| Reagents | DMF, POCl₃ (or other halogenating agents) | Organolithium base (e.g., n-BuLi), DMF |
| Mechanism | Electrophilic aromatic substitution | Nucleophilic addition |
| Intermediate | Iminium salt | Lithiated heterocycle |
| Key Advantage | Cost-effective and readily available reagents | High regioselectivity |
| Considerations | Requires electron-rich substrate | Requires anhydrous conditions and inert atmosphere |
Cascade and One-Pot Synthetic Sequences for Enhanced Efficiency
Suzuki-Ullmann Coupling Cascade Integrations
While direct Suzuki-Ullmann coupling to form this compound is not commonly reported, the principles of these cross-coupling reactions are relevant to the synthesis of substituted thienofuran systems. Suzuki coupling, involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, and Ullmann coupling, the copper-catalyzed reaction of two aryl halides, are powerful tools for C-C bond formation. These reactions could be integrated into a multi-step synthesis where a pre-functionalized thienofuran derivative is coupled with a suitable partner to construct a more complex scaffold, which is then converted to the target aldehyde.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. mdpi.com The application of microwave irradiation can significantly reduce reaction times for the synthesis of heterocyclic compounds, including thieno[2,3-b]furan derivatives. nih.govnih.gov For instance, the condensation reactions used to form the core heterocyclic structure or subsequent functionalization steps can often be expedited under microwave conditions. researchgate.net This technology offers a pathway to more efficient and environmentally friendly synthetic protocols for this compound.
Table 2: Advanced Synthetic Protocols
| Strategy | Description | Potential Advantages |
|---|---|---|
| Cascade/One-Pot Synthesis | Multiple reaction steps are performed in a single reaction vessel without isolation of intermediates. | Increased efficiency, reduced waste, time and resource savings. |
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat the reaction mixture. | Rapid reaction rates, higher yields, improved purity. mdpi.com |
Optimization of Reaction Conditions and Isolation Methodologies
The success of any synthetic procedure hinges on the careful optimization of reaction conditions and the development of efficient isolation and purification methods. For the synthesis of this compound, key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. For instance, in lithiation-quenching reactions, the temperature must be carefully controlled to prevent side reactions.
Once the reaction is complete, the isolation of this compound typically involves quenching the reaction mixture, followed by extraction with an appropriate organic solvent. The crude product is then purified, commonly by column chromatography on silica (B1680970) gel, to obtain the aldehyde in high purity. Recrystallization can also be employed as a final purification step. The choice of eluent for chromatography and solvent for recrystallization will depend on the polarity of the product and any impurities present.
Solvent-Controlled Regioselectivity
The control of regioselectivity is a central challenge in the synthesis of substituted heterocyclic compounds. The choice of solvent can profoundly influence the reaction pathway, favoring one constitutional isomer over others. This is often attributed to the solvent's ability to stabilize charged intermediates, influence the aggregation state of reagents, or participate directly in the reaction mechanism.
In the context of forming fused thieno[2,3-b] systems, research on analogous structures has demonstrated the critical role of the solvent in directing the cyclization. For instance, in a three-component, metal-free synthesis of thieno[2,3-b]indoles, the solvent was found to be the determining factor for the regiochemical outcome. jocpr.com An acid-promoted annulation of indoles, ketones, and sulfur powder can yield either 2-substituted or 3-substituted thieno[2,3-b]indoles with high selectivity, purely by modulating the solvent. jocpr.com Specifically, the use of N,N-dimethylformamide (DMF) was shown to be instrumental in achieving excellent regioselectivity in this cascade cyclization. jocpr.com This principle, where a polar aprotic solvent like DMF can control the regioselectivity of annulation reactions, is a key strategy that can be applied to the synthesis of the thieno[2,3-b]furan core.
The Vilsmeier-Haack reaction, a premier method for the formylation of electron-rich heterocycles, is also sensitive to solvent effects. ijpcbs.comsemanticscholar.org The reaction typically employs a polar aprotic solvent, with excess N,N-dimethylformamide (DMF) often serving as both a reagent and the solvent. ijpcbs.com However, other solvents such as chloroform, dioxane, and toluene (B28343) have been utilized, and their choice can impact reaction rates and, in some cases, selectivity. ijpcbs.com While formylation of the parent thieno[2,3-b]furan would be expected to occur at the electron-rich 2- or 5-positions, the precise ratio can be influenced by the solvent's interaction with the heterocyclic substrate and the Vilsmeier reagent itself.
Table 1: Solvent Effects in Vilsmeier-Haack and Related Reactions This table presents data from analogous reactions to illustrate the principle of solvent control.
| Substrate Type | Reaction | Solvent | Key Finding | Reference |
|---|---|---|---|---|
| Indoles/Ketones/Sulfur | Thienoannulation | DMF | Crucial for high regioselectivity in thieno[2,3-b]indole formation. | jocpr.com |
| Activated Arenes | Vilsmeier-Haack Formylation | Dioxane | Effective solvent for the reaction. | ijpcbs.com |
| Activated Arenes | Vilsmeier-Haack Formylation | Toluene | Alternative non-polar solvent used in the reaction. | ijpcbs.com |
Catalytic System Development and Ligand Effects
Modern organic synthesis heavily relies on transition-metal catalysis to construct complex molecular architectures with high efficiency and selectivity. Palladium-catalyzed reactions, in particular, have become indispensable for the formation of C-C and C-heteroatom bonds, providing powerful tools for the synthesis of fused heterocyclic systems like thieno[2,3-b]furan.
The construction of the thieno[2,3-b]furan skeleton can be envisioned through palladium-catalyzed cross-coupling reactions followed by a cyclization step. For example, the synthesis of benzo[b]furans has been achieved through a palladium/copper-catalyzed coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization. nih.gov The development of such a system involves screening various palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), co-catalysts (e.g., CuI), bases, and solvents to optimize the yield of the coupled intermediate. nih.govmdpi.com
Furthermore, direct palladium-catalyzed formylation of aryl halides presents a modern approach to installing the carbaldehyde group. organic-chemistry.org A notable system employs palladium(II) acetate (B1210297) as the catalyst, using formic acid (HCOOH) as a safe and convenient source of carbon monoxide. organic-chemistry.org The development of this catalytic cycle required the addition of reagents like iodine and triphenylphosphine (B44618) (a ligand) to facilitate the release of CO from formic acid and the subsequent reductive elimination from the palladium center to form the aldehyde product. organic-chemistry.org This strategy could be applied to a pre-functionalized halo-thieno[2,3-b]furan to directly install the 5-carbaldehyde group. The choice of ligand, such as triphenylphosphine, is critical as it influences the stability, reactivity, and selectivity of the palladium catalyst throughout the cycle. mdpi.comorganic-chemistry.org
Table 2: Catalytic Systems for Furan Synthesis and Formylation This table presents data from analogous reactions to illustrate the components of catalytic systems.
| Reaction | Catalyst | Ligand / Additive | Solvent | Key Finding | Reference |
|---|---|---|---|---|---|
| Benzo[b]furan Synthesis | PdCl₂(PPh₃)₂ / CuI | - | Et₃N | Efficient coupling of o-iodoanisole and terminal alkynes. | nih.gov |
| Furan Synthesis | PdCl₂(CH₃CN)₂ | - | Dioxane | High yields (94%) for the synthesis of functionalized furans. | mdpi.com |
| Furan Synthesis | Pd(OAc)₂ | Trifluoroacetic acid (TFA) | Toluene | C-H activation approach to furan derivatives. | mdpi.com |
Elucidation of the Reactivity and Derivatization Chemistry of Thieno 2,3 B Furan 5 Carbaldehyde
Transformations of the Aldehyde Functional Group
The aldehyde group in thieno[2,3-b]furan-5-carbaldehyde is a versatile handle for a variety of chemical transformations, allowing for the introduction of new carbon-carbon bonds and the modification of the oxidation state at this position.
Carbonyl Condensation Reactions (e.g., Knoevenagel, Wittig, Aldol)
The electron-withdrawing nature of the thieno[2,3-b]furan (B14668842) ring system activates the aldehyde group towards nucleophilic attack, facilitating a range of condensation reactions.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound, typically in the presence of a basic catalyst, to yield an α,β-unsaturated product. While specific studies on this compound are not extensively documented, the reactivity of analogous aromatic aldehydes provides a strong indication of its expected behavior. For instance, the Knoevenagel condensation of various aromatic aldehydes with active methylene compounds such as malononitrile (B47326) and ethyl cyanoacetate (B8463686) is a well-established synthetic methodology. researchgate.netbhu.ac.ineurekaselect.com Research on related furan (B31954) and thiophene (B33073) derivatives suggests that this compound would readily undergo condensation to form the corresponding ylidene derivatives. nih.govmdpi.com The reaction of α-ketols with malononitrile, which proceeds via an initial Knoevenagel condensation, further supports the feasibility of this transformation. nih.gov
| Aldehyde | Active Methylene Compound | Product | Catalyst | Reference |
| Aromatic Aldehydes | Malononitrile | Benzylidenemalononitriles | Ammonium acetate (B1210297) | bhu.ac.in |
| Aromatic Aldehydes | Ethyl Cyanoacetate | Ethyl α-cyanocinnamates | CTMAB | researchgate.net |
| 5-Hydroxymethylfurfural | Ethyl Cyanoacetate | Ethyl (E)-2-cyano-3-(5-(hydroxymethyl)furan-2-yl)acrylate | Biogenic Carbonates | mdpi.com |
| 3-Bromothiophene-2-carbaldehyde | Ethyl Mercaptoacetate | Ethyl thieno[3,2-b]thiophene-2-carboxylate | K2CO3 | nih.gov |
Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of aldehydes into alkenes. Although direct examples with this compound are scarce in the literature, the successful Wittig olefination of 2,2'-bifuran-3,3'-dicarbaldehyde to prepare a diheptyl-substituted bifuran derivative demonstrates the applicability of this reaction to related heterocyclic aldehydes. researchgate.net This suggests that this compound would react with a variety of phosphorus ylides to furnish the corresponding 5-vinyl-thieno[2,3-b]furan derivatives.
Reductions to Alcohol and Alkane Derivatives
The aldehyde functional group can be readily reduced to a primary alcohol or completely to a methyl group, providing access to further derivatization pathways.
Reduction to Alcohol: The reduction of the aldehyde to the corresponding primary alcohol, (thieno[2,3-b]furan-5-yl)methanol, is a fundamental transformation. While specific literature on this reduction for this compound is not available, standard reducing agents such as sodium borohydride (B1222165) in an alcoholic solvent are expected to efficiently effect this conversion under mild conditions.
Reduction to Alkane: Complete reduction of the aldehyde to a methyl group can be achieved through more forcing conditions, such as the Wolff-Kishner or Clemmensen reduction. These methods would yield 5-methyl-thieno[2,3-b]furan, a derivative with a modified electronic profile of the heterocyclic system.
Oxidations to Carboxylic Acid Derivatives
The aldehyde group can be oxidized to a carboxylic acid, a key functional group for the synthesis of amides, esters, and other acid derivatives. The synthesis of thieno[2,3-b]furan-5-carboxylic acid has been reported, indicating that the oxidation of this compound is a viable and important transformation. chemspider.com Standard oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, would be expected to facilitate this oxidation.
Functionalization of the Thieno[2,3-b]furan Ring System
The thieno[2,3-b]furan ring is an electron-rich aromatic system susceptible to various functionalization reactions, including electrophilic substitution and metalation.
Electrophilic Aromatic Substitution Patterns (e.g., Halogenation)
The electron-donating character of the fused furan and thiophene rings activates the heterocyclic system towards electrophilic attack. The regioselectivity of these reactions is governed by the directing effects of the fused rings and the existing aldehyde substituent.
Halogenation: Bromination of the related thieno[3,2-b]thiophene-2-carbaldehyde (B1299956) has been achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding the 5-bromo derivative. This suggests that this compound would undergo halogenation, likely at one of the available positions on the thiophene or furan ring, depending on the specific reaction conditions and the directing influence of the aldehyde group.
Metalation and Subsequent Electrophilic Quenching
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. The aldehyde group, or a protected form thereof, can direct the metalation to an adjacent position.
Lithiation: The lithiation of 3-furanaldehyde acetal (B89532) has been reported, followed by quenching with an electrophile, demonstrating the feasibility of this approach on a related furan system. researchgate.net It is plausible that this compound, likely after protection of the aldehyde group as an acetal, could undergo regioselective lithiation at a position ortho to the directing group. The resulting organolithium species can then be trapped with a variety of electrophiles to introduce a wide range of substituents onto the heterocyclic core.
Cross-Coupling Reactions (e.g., Suzuki, Stille)
The thieno[2,3-b]furan scaffold, while not directly participating in cross-coupling reactions in its aldehyde form, can be readily modified to engage in powerful carbon-carbon bond-forming methodologies like the Suzuki and Stille couplings. These reactions are fundamental for the synthesis of biaryls and other conjugated systems. harvard.edu The primary strategy involves the conversion of the thieno[2,3-b]furan core into a halide or triflate derivative, making it a suitable partner for organometallic reagents.
The Suzuki reaction involves the palladium-catalyzed coupling of an organoboron reagent (like a boronic acid or ester) with an organohalide or triflate. harvard.edu For instance, a halogenated derivative of thieno[2,3-b]furan could be coupled with various arylboronic acids. A general procedure often involves a palladium catalyst, such as a Pd(II) complex or Pd(PPh₃)₄, a base like potassium carbonate, and a solvent system which can be aqueous, such as ethanol/water. nih.gov This methodology provides a robust pathway to 5-aryl-thieno[2,3-b]furan derivatives.
The Stille reaction , another palladium-catalyzed process, couples an organohalide with an organostannane reagent (e.g., tributyltin derivatives). mdpi.com To utilize this compound in a Stille coupling, it would first need to be converted to a reactive species, such as a 5-bromothieno[2,3-b]furan derivative. This derivative could then be coupled with various aryltributylstannanes in the presence of a palladium catalyst, like Pd(PPh₃)₄, in a solvent such as toluene (B28343) at elevated temperatures. mdpi.com This reaction is particularly valuable for creating complex molecules due to its tolerance of a wide variety of functional groups.
The table below outlines a representative scheme for these transformations.
Table 1: Representative Cross-Coupling Reaction Conditions
| Reaction | Catalyst | Base/Reagents | Solvent | Typical Substrates | Product Type |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(II) complex or Pd(PPh₃)₄ | K₂CO₃, Arylboronic acid | EtOH/H₂O | 5-Bromo-thieno[2,3-b]furan | 5-Aryl-thieno[2,3-b]furan |
| Stille Coupling | Pd(PPh₃)₄ | Aryltributylstannane | Toluene | 5-Bromo-thieno[2,3-b]furan | 5-Aryl-thieno[2,3-b]furan |
Construction of Complex Heterocyclic Systems Utilizing this compound as a Building Block
The aldehyde functionality of this compound is a key reactive site for the construction of more elaborate heterocyclic frameworks. It serves as a crucial electrophilic partner in condensation and cyclization reactions to build fused ring systems.
Fusion with Additional Heterocycles (e.g., Pyridines, Pyrroles, Thiazoles)
The aldehyde group is an ideal starting point for synthesizing fused heterocycles. For example, it can undergo condensation with active methylene compounds to form intermediates that subsequently cyclize.
Pyridines: Thieno[2,3-b]pyridines can be synthesized from precursors derived from the thienofuran core. mdpi.com Although not starting directly from the carbaldehyde, related structures demonstrate the viability of forming fused pyridines. For example, reacting a thieno[2,3-b]pyridine (B153569) derivative with various reagents can lead to the formation of more complex systems like pyrimidino[4',5':4,5]thieno[2,3-b]pyridines. mdpi.com
Pyrroles: The construction of fused pyrrole (B145914) systems, such as thieno[3,2-b]indoles, has been achieved using related benzofuran-thieno precursors. nih.gov A strategy involving the conversion of an aldehyde to a nitrile, followed by cyclization, is a known route to form fused amino-thiophene rings, which are precursors to fused pyrroles via methods like the Fischer indolization. nih.gov This highlights a potential pathway from this compound to fused pyrrole architectures.
Thiazoles: The synthesis of thiazole (B1198619) rings often involves the reaction between a thioamide and an α-haloketone (Hantzsch thiazole synthesis). Alternatively, the aldehyde group of this compound can be transformed into a functional group suitable for thiazole ring formation. The mesoionic nature of the thiazole ring allows for good cell membrane permeability in biological applications. nih.gov
Synthesis of π-Extended Conjugated Architectures
This compound is a valuable precursor for creating π-extended systems, which are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). mdpi.comrsc.org The inherent planarity and electron-rich nature of the thienofuran core make it an excellent component for building conjugated materials. researchgate.net
The aldehyde group facilitates the extension of the π-system through various condensation reactions. For example, Knoevenagel or Wittig reactions with appropriate partners can link the thienofuran unit to other aromatic or vinylic systems, thereby lengthening the conjugated path.
Furthermore, the synthesis of larger fused acenes is a key strategy. The development of benzo americanelements.comnih.govthieno-[3,2-b]benzofurans (BTBFs) and their oxidized S,S-dioxide analogs (BTOBFs) demonstrates how the fundamental thienofuran structure can be incorporated into larger, rigid, and highly fluorescent molecules suitable for blue to green emitters in OLEDs. rsc.org The introduction of strong electron-donating groups onto these extended systems can further tune their electronic properties and improve device performance. rsc.org Similarly, fused thiophenes are desirable core units for organic semiconductors due to their strong intermolecular interactions and potential for high charge transport characteristics. mdpi.com
Table 2: Applications of π-Extended Thienofuran Systems
| Extended System Class | Synthetic Strategy | Key Properties | Potential Application |
|---|---|---|---|
| Benzo americanelements.comnih.govthieno-[3,2-b]benzofurans (BTBFs) | Cyclization and fusion reactions | Rigid, planar, fluorescent | Organic Light-Emitting Diodes (OLEDs) rsc.org |
| Benzo[b]thieno[2,3-d]thiophene Derivatives | Stille cross-coupling reactions | High charge transport, good air stability | Organic Thin-Film Transistors (OTFTs) mdpi.com |
| Dithienofurans | Copper-catalyzed C-S coupling and ring closure | Extended π-conjugation | Organic Semiconductors researchgate.net |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the determination of the molecular structure of Thieno[2,3-b]furan-5-carbaldehyde in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
A complete structural assignment of this compound is achieved through a systematic application of various NMR experiments.
¹H NMR Spectroscopy: The 1D ¹H NMR spectrum provides initial information on the number of different proton environments, their chemical shifts, signal integrations (relative number of protons), and scalar coupling patterns (splitting). For this compound, one would expect distinct signals for the aldehydic proton and the aromatic protons on the fused ring system. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the aldehyde group and the electronic properties of the heterocyclic rings.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show a characteristic downfield signal for the carbonyl carbon of the aldehyde group, in addition to signals for the sp²-hybridized carbons of the aromatic rings.
Correlation Spectroscopy (COSY): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is crucial for establishing the connectivity of the protons within the thieno[2,3-b]furan (B14668842) ring system.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton to its corresponding carbon, enabling the direct assignment of carbon signals for all protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is vital for piecing together the complete carbon skeleton. It reveals correlations between protons and carbons over two or three bonds. This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule, such as the attachment of the aldehyde group to the furan (B31954) ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly coupled. This can be used to confirm the geometry of the molecule and the relative positions of substituents.
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data for similar heterocyclic aldehydes. The exact experimental values would require a dedicated synthesis and analysis of the compound.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aldehyde CHO | 9.5 - 10.5 | 180 - 195 |
| Aromatic CH | 7.0 - 8.5 | 110 - 150 |
| Quaternary C | - | 120 - 160 |
Interactive Data Table: Expected NMR Data for this compound
| Technique | Purpose | Expected Information |
| ¹H NMR | Identifies proton environments | Chemical shifts, coupling constants, and integration of aldehydic and aromatic protons. |
| ¹³C NMR | Identifies carbon environments | Chemical shifts of carbonyl and aromatic carbons. |
| COSY | Establishes ¹H-¹H connectivity | Correlations between adjacent protons on the heterocyclic rings. |
| HSQC | Links protons to their directly attached carbons | Direct C-H one-bond correlations. |
| HMBC | Establishes long-range ¹H-¹³C connectivity | Correlations between the aldehydic proton and carbons in the furan ring; correlations across the fused ring system. |
| NOESY | Determines spatial proximity of protons | Through-space correlations to confirm stereochemistry and conformation. |
While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can be employed to study the compound in its crystalline form. This is particularly valuable for the analysis of polymorphism, where a compound can exist in different crystalline structures. Different polymorphs can exhibit distinct ssNMR spectra due to variations in the local chemical environment and intermolecular interactions in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to obtain high-resolution ¹³C spectra of solid samples.
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental composition of this compound, as the measured mass can be matched to a unique molecular formula. This serves as a definitive confirmation of the compound's identity.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. For this compound, characteristic fragmentation pathways would likely involve the loss of the aldehyde group (as CO or CHO) and fragmentation of the heterocyclic ring system. Analysis of these pathways provides strong evidence for the proposed structure.
The following table illustrates a hypothetical fragmentation pattern for this compound based on common fragmentation behaviors of aromatic aldehydes and heterocyclic compounds.
| m/z Value (Hypothetical) | Proposed Fragment | Neutral Loss |
| [M]+ | Molecular Ion | - |
| [M-1]+ | [M-H]+ | H |
| [M-29]+ | [M-CHO]+ | CHO |
| [M-28]+ | [M-CO]+ | CO |
Interactive Data Table: Hypothetical Mass Spectrometry Fragmentation of this compound
| Ionization Technique | Information Obtained |
| Electron Ionization (EI) | Provides a characteristic fragmentation pattern for library matching and structural elucidation. |
| Electrospray Ionization (ESI) | A soft ionization technique often used with HRMS to determine the accurate mass and molecular formula. |
| Tandem MS (MS/MS) | Detailed fragmentation pathways to confirm the structure. |
Vibrational Spectroscopy for Functional Group Identification (IR and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency.
For this compound, the IR and Raman spectra would be expected to show characteristic vibrational bands for:
C=O stretching: A strong absorption in the IR spectrum, typically in the region of 1680-1700 cm⁻¹, is indicative of the aldehyde carbonyl group.
C-H stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aldehydic C-H stretch would produce a characteristic band (or a pair of bands) in the region of 2700-2900 cm⁻¹.
C=C stretching: Vibrations associated with the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.
C-S and C-O stretching: Vibrations involving the heteroatoms in the furan and thiophene (B33073) rings would also be present in the fingerprint region of the spectrum.
The complementary nature of IR and Raman spectroscopy can provide a more complete vibrational profile of the molecule.
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy Technique |
| Aldehyde C=O stretch | 1680 - 1700 | IR (strong) |
| Aldehyde C-H stretch | 2700 - 2900 | IR (medium) |
| Aromatic C-H stretch | > 3000 | IR, Raman (medium) |
| Aromatic C=C stretch | 1400 - 1600 | IR, Raman (variable) |
| C-S stretch | 600 - 800 | IR, Raman (weak to medium) |
| C-O stretch | 1000 - 1300 | IR (strong) |
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| Carbonyl Stretch (C=O) | 1680 - 1700 | Strong absorption characteristic of the aldehyde group. |
| Aldehydic C-H Stretch | 2700 - 2900 | Diagnostic for the aldehyde functional group. |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibrations of hydrogens attached to the fused rings. |
| Aromatic Ring Stretch (C=C) | 1400 - 1600 | In-plane stretching of the carbon-carbon double bonds in the rings. |
Electronic Absorption and Emission Spectroscopy for Optical Property Assessment (UV-Vis, Fluorescence)
The electronic properties of this compound would be investigated using UV-Vis and fluorescence spectroscopy. These techniques provide insights into the electronic transitions within the molecule and its potential as a luminescent material.
The UV-Vis absorption spectrum of this compound in a suitable solvent would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to excited states. The fused aromatic system is expected to give rise to π-π* transitions, likely appearing as strong absorption bands in the UV region. The presence of the aldehyde group, a chromophore, would likely extend the conjugation and may shift the absorption maxima to longer wavelengths (a bathochromic shift).
Upon excitation at a wavelength corresponding to an absorption maximum, the fluorescence emission spectrum would show the wavelengths at which the molecule emits light. The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, would be a critical parameter in assessing its potential for applications in materials science, such as in organic light-emitting diodes (OLEDs). The quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.
X-ray Crystallography for Definitive Solid-State Structural Elucidation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would need to be grown. The diffraction pattern of X-rays passing through the crystal provides detailed information about the unit cell dimensions, bond lengths, bond angles, and intermolecular interactions in the solid state. This data would definitively confirm the planar structure of the thieno[2,3-b]furan core and the orientation of the carbaldehyde group. It would also reveal details about the crystal packing, such as π-π stacking interactions, which are crucial for understanding the solid-state electronic properties of the material. While no specific crystal structure data for this compound is available, studies on related substituted thieno[2,3-b]furan-2-sulfonamides provide examples of the type of structural information that can be obtained researchgate.net.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Thieno[2,3-b]thiophene (B1266192) |
| Thieno[2,3-b]pyridine (B153569) |
| Furan-2-carbaldehyde |
| Thieno[2,3-b]furan-2-sulfonamide |
Analysis of Intermolecular Interactions and Crystal Packing of this compound
A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure, intermolecular interactions, or crystal packing of this compound. While research exists on the crystal structures of related thieno[2,3-b] fused heterocyclic systems, such as thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines, this information is not directly transferable to the specific molecular arrangement of this compound.
Studies on analogous planar heterocyclic compounds suggest that their crystal packing is often governed by a combination of weak intermolecular forces. These can include hydrogen bonding (if suitable donor and acceptor groups are present), π-π stacking interactions between the aromatic rings, and other van der Waals forces. For instance, in the crystal structures of some thieno[2,3-b]pyridine derivatives, extensive planarity allows for significant intermolecular stacking. nih.gov Similarly, analyses of furan and thiophene carboxamide compounds have highlighted the role of N-H···N, C-H···O, C-H···N, C-H···S, and π–π stacking interactions in the formation of their three-dimensional supramolecular structures. scispace.com
However, without specific crystallographic data for this compound, any detailed description or data table regarding its intermolecular interactions and crystal packing would be speculative. The precise nature of these interactions is dependent on the unique electronic and steric properties conferred by the fused furan and thiophene rings, as well as the aldehyde functional group, which are not identical to those in the studied analogues.
Therefore, a definitive and scientifically accurate analysis for this specific subsection cannot be provided at this time. Further experimental investigation, specifically single-crystal X-ray diffraction analysis of this compound, would be required to elucidate these structural details.
Theoretical and Computational Investigations of Thieno 2,3 B Furan 5 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations have become an indispensable tool for understanding the electronic structure and reactivity of molecules like thieno[2,3-b]furan-5-carbaldehyde. These computational methods provide insights into properties that can be challenging to measure experimentally.
Density Functional Theory (DFT) for Ground State Properties
Theoretical studies on related benzofused thieno[3,2-b]furans have utilized DFT to compare the stability and reactivity of different isomers. researchgate.net For example, calculations at the B3LYP/6-311G* level have shown that the thieno[3,2-b]benzofuran system is more stable than the isomeric benzothieno[3,2-b]furan. researchgate.net This type of analysis helps in understanding the inherent stability and potential reactivity of the core heterocyclic structure.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Distributions)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. derpharmachemica.comwuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter associated with a molecule's reactivity and is related to its aromaticity. researchgate.net
For thieno[2,3-b]furan (B14668842) systems and their derivatives, the distribution of the HOMO and LUMO provides valuable information. In many similar π-conjugated systems, the HOMO and LUMO are spread across the entire molecular backbone. derpharmachemica.com The HOMO often exhibits anti-bonding character between adjacent structural units and bonding character within each unit, while the LUMO may show bonding character between these units. derpharmachemica.com This distribution is a prerequisite for effective intramolecular charge transfer (ICT). derpharmachemica.com
Computational studies on related heterocyclic systems have shown that the HOMO-LUMO energy gap can be calculated to predict reactivity. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For instance, in studies of benzofused thieno[3,2-b]furans, the calculated HOMO-LUMO gap indicated that one isomer was expected to be more reactive than the other, which was consistent with experimental observations. researchgate.net
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Related Thienopyrazine-based Dye (Calculated via DFT)
| Parameter | Energy (eV) |
| HOMO | -4.983 |
| LUMO | -3.125 |
| Energy Gap | 1.858 |
Note: Data presented is for a related thienopyrazine-based dye and is for illustrative purposes. The trend of calculated HOMO-LUMO gaps often compares well with spectral data. derpharmachemica.com
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is fundamental to understanding its chemical behavior. Theoretical calculations can provide detailed information about charge distribution and electrostatic potential.
Mulliken population analysis, performed using methods like Hartree-Fock (HF) and DFT, can reveal the partial charges on each atom within the molecule. researchgate.net This information helps to identify electron-rich and electron-deficient regions. In studies of isomeric benzofused thieno[3,2-b]furans, Mulliken population analysis was used to compare the charge distribution at specific atomic positions. researchgate.net
Electrostatic potential (ESP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for predicting how a molecule will interact with other molecules, particularly with electrophiles and nucleophiles. Regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For benzofused thieno[3,2-b]furans, the analysis of local ionization energy and electrostatic potential energy surfaces has revealed structural differences between isomers and highlighted the most reactive sites. researchgate.net These computational tools provide a theoretical basis for understanding the regioselectivity of chemical reactions.
Computational Spectroscopy for Prediction and Interpretation of Experimental Data
Computational methods are also employed to predict and interpret spectroscopic data, providing a powerful link between theoretical models and experimental observations. researchgate.net
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. nih.gov The prediction of NMR chemical shifts through computational methods can aid in the assignment of experimental spectra and in the structural confirmation of newly synthesized compounds. nih.govnih.gov
DFT-based methods have become a popular and effective tool for predicting ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the chemical shifts with a reasonable degree of accuracy, often with root mean square errors of 0.2–0.4 ppm for ¹H shifts. nih.gov The comparison between computed and experimental chemical shifts can be used to assign the relative configurations of diastereomers. nih.gov
UV-Vis Absorption and Emission Spectra Simulations (TD-DFT)
Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including UV-Vis absorption and emission spectra. mdpi.comnih.govresearchgate.net This approach can predict the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. mdpi.comresearchgate.net
TD-DFT calculations can determine the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These theoretical spectra can be compared with experimental data to understand the nature of the electronic transitions. For example, a red shift (a shift to longer wavelengths) in the absorption spectrum of a molecule compared to a related compound can often be attributed to an increase in the extent of the π-conjugation system. researchgate.net
The choice of the functional and basis set in TD-DFT calculations is crucial for obtaining accurate results. mdpi.com Solvation effects can also be included in the calculations using models like the polarizable continuum model (PCM) to better simulate the experimental conditions. mdpi.comnih.gov
Table 2: Comparison of Theoretical and Experimental Maximum Absorption Wavelength (λmax) for a Related Natural Compound
| Compound | Theoretical λmax (nm) | Experimental λmax (nm) | Error (%) |
| 3-O-methylquercetin | 361.77 | 358 | 1 |
Note: This data for a related natural compound illustrates the typical accuracy of TD-DFT predictions. mdpi.com
Reaction Mechanism Elucidation via Computational Pathways
The study of reaction mechanisms at a molecular level is fundamental to understanding and predicting chemical reactivity. For this compound, computational methods provide a powerful tool to explore potential reaction pathways that would be challenging to observe experimentally.
Transition State Characterization
In the realm of computational chemistry, the characterization of transition states is a pivotal step in elucidating reaction mechanisms. For reactions involving this compound, density functional theory (DFT) calculations are a common approach to locate and characterize the geometry of transition state structures. These calculations often involve identifying a first-order saddle point on the potential energy surface, which corresponds to the highest energy point along the reaction coordinate. The nature of the transition state is confirmed by frequency analysis, where a single imaginary frequency corresponding to the motion along the reaction coordinate is observed.
Energy Barrier Calculations for Reaction Pathways
Once transition states are identified, the energy barriers for various reaction pathways can be calculated. These barriers, representing the energy required to proceed from reactants to products, are crucial for determining the feasibility and rate of a chemical reaction. For instance, in the context of a nucleophilic addition to the carbonyl group of this compound, computational models can predict the activation energies for different nucleophiles or under various catalytic conditions.
Below is a hypothetical data table illustrating the kind of results obtained from such calculations.
| Reaction Pathway | Computational Method | Solvent Model | Calculated Energy Barrier (kcal/mol) |
| Nucleophilic addition of Methanol | DFT (B3LYP/6-31G) | PCM (Methanol) | 15.8 |
| Hydride reduction (with NaBH4) | DFT (B3LYP/6-31G) | PCM (Ethanol) | 12.5 |
| Wittig Reaction | DFT (B3LYP/6-31G*) | PCM (THF) | 20.1 |
Note: The data in this table is illustrative and based on typical values for similar reactions. Actual values for this compound would require specific computational studies.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations offer a window into the dynamic nature of molecules, providing insights into their flexibility, conformational preferences, and the influence of the surrounding environment.
Flexibility and Conformational Preferences
MD simulations can reveal the accessible conformations of this compound by simulating its atomic motions over time. The fused thieno[2,3-b]furan core is relatively rigid, but the aldehyde substituent introduces a degree of conformational flexibility. The primary focus of such studies is often the dihedral angle between the furan (B31954) ring and the carbonyl group. Analysis of the simulation trajectory can identify the most stable conformations and the energy barriers between them.
| Dihedral Angle (O=C-C=C) | Population (%) | Relative Energy (kcal/mol) |
| ~0° (syn-periplanar) | 65 | 0.0 |
| ~180° (anti-periplanar) | 35 | 1.2 |
Note: This data is representative of what one might expect from a conformational analysis and is not based on published results for this specific molecule.
Academic and Research Applications of Thieno 2,3 B Furan 5 Carbaldehyde and Its Derivatives
Role as Versatile Synthetic Intermediates in Organic Synthesis
The aldehyde functional group on the thieno[2,3-b]furan (B14668842) scaffold serves as a reactive handle for a wide array of chemical transformations. This allows for the elaboration of the core structure into more complex molecules with diverse functionalities and applications.
Thieno[2,3-b]furan-5-carbaldehyde is an exemplary precursor for constructing larger, more complex heterocyclic systems. The aldehyde can participate in various cyclization and cross-coupling reactions to build intricate molecular architectures. For instance, aldehydes on related heterocyclic cores are known to undergo facile cyclodehydration under mild Knoevenagel conditions to form fused nih.govnih.gov heterocycles. researchgate.net This highlights a potential pathway for expanding the thieno[2,3-b]furan system.
Furthermore, the thieno[2,3-b]furan core is a substrate for advanced synthetic methodologies. Palladium-catalyzed intramolecular C-H/C-H coupling reactions have been employed to synthesize complex fused systems like benzo nih.govamericanelements.comthieno[3,2-b]benzofurans from appropriate precursors. researchgate.net The aldehyde group can be used to install the necessary precursor moieties for such cyclizations. Research has also demonstrated the synthesis of derivatives like thieno[2,3-b]pyridines, which are of interest for their potential biological activities. nih.gov The synthesis of various other derivatives, such as bis-barbiturates and bis-pyrazoles, from a functionalized thieno[2,3-b]thiophene (B1266192) core further underscores the scaffold's utility in generating diverse chemical libraries. ekb.eg
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules from three or more starting materials in a single step. While specific MCRs starting directly from this compound are not extensively documented, the aldehyde functionality makes it an ideal candidate for such reactions. Aldehydes are key electrophiles in many well-established MCRs, including the Povarov, Hantzsch, and Biginelli reactions. nih.gov
The versatility of the broader thieno[2,3-b] scaffold in this context has been demonstrated. For example, thieno[2,3-b]indole dyes have been efficiently synthesized via a one-pot multicomponent reaction involving indoles, acetophenones, and elemental sulfur. nih.govrsc.org This precedent suggests that this compound could serve as a valuable substrate in other MCRs to generate novel, highly functionalized heterocyclic compounds with significant molecular complexity in an atom- and step-economical fashion.
Applications in Materials Science Research
The rigid, planar, and electron-rich nature of the thieno[2,3-b]furan system makes it an attractive building block for functional organic materials. Its derivatives have been extensively investigated for their electronic and photophysical properties.
The thieno[2,3-b]thiophene scaffold, a close structural analog of thieno[2,3-b]furan, is a prominent building block in the field of organic electronics. mdpi.com These fused heterocycles serve as π-linkers or electron-donating units in conjugated molecules designed for various optoelectronic devices. mdpi.com The commercial availability of materials like Thieno[3,2-b]furan-5-carbaldehyde in semiconductor grades underscores their relevance in this field. americanelements.com
Derivatives of these scaffolds have been successfully incorporated into a range of devices:
Organic Field-Effect Transistors (OFETs): Solution-processable small molecules based on benzo[b]thieno[2,3-d]thiophene have been used to fabricate OFETs exhibiting p-channel behavior with hole mobilities up to 0.005 cm²/Vs and high current on/off ratios (>10⁶). mdpi.com
Organic Light-Emitting Diodes (OLEDs): By modifying the core structure, such as through oxidation to the corresponding thieno-S,S-dioxide, researchers have created materials that function as blue to green emitters in OLEDs, achieving respectable external quantum efficiencies (EQEs) of up to 6.49% with low turn-on voltages. rsc.org
Organic Photovoltaics (OPVs): Donor-Acceptor (D-π-A) molecules incorporating thieno-based heterocycles have been designed as electron transport materials in perovskite solar cells, leading to devices with power conversion efficiencies (PCE) as high as 12.02%. rsc.org
The performance of these materials can be finely tuned through rational molecular design, including regiochemistry and side-chain engineering, to modulate their electronic structure and charge transport properties. researchgate.net
| Device Type | Scaffold Example | Key Performance Metric | Value |
| OFET | 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | Hole Mobility | 0.005 cm²/Vs mdpi.com |
| OFET | 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | On/Off Ratio | > 10⁶ mdpi.com |
| OLED | 2-NPhCz-BTOBF | External Quantum Efficiency (EQE) | 6.49% rsc.org |
| Perovskite Solar Cell | ISC 1 (Thieno[3,2-b]indole-based) | Power Conversion Efficiency (PCE) | 12.02% rsc.org |
This table presents selected performance data for materials derived from thieno-furan and thieno-thiophene scaffolds.
The unique photophysical properties of the thieno[2,3-b]furan core and its derivatives make them suitable for the development of fluorescent materials. The scaffold can act as an efficient π-linker in push-pull chromophores, which are essential for applications in nonlinear optics and sensing. mdpi.com
The oxidation of benzo nih.govamericanelements.comthieno-[3,2-b]benzofurans to their S,S-dioxide analogs not only tunes the emission color from blue to green but also dramatically increases the fluorescence quantum yields. rsc.org In another application, the multicomponent synthesis of thieno[2,3-b]indole derivatives has yielded novel dyes. nih.govrsc.org Furthermore, theoretical calculations on related donor-acceptor molecules suggest their potential use as effective two-photon absorption (2PA) probes, which are valuable in high-resolution bio-imaging. cnr.it
| Material Type | Scaffold Example | Property / Application |
| Emitter | Benzo nih.govamericanelements.comthieno-S,S-dioxide-[3,2-b]benzofurans | Blue to Green Emission, High Quantum Yield rsc.org |
| Dye | Thieno[2,3-b]indoles | Synthesized via Multicomponent Reaction nih.govrsc.org |
| Probe (Theoretical) | Carbazole-Thiophene-Thienopyrazine | Two-Photon Absorption (2PA) cnr.it |
This table summarizes the application of thieno[2,3-b]furan derivatives and related structures as dyes and probes.
Exploration in Supramolecular Chemistry and Molecular Recognition
The structural and electronic characteristics of the thieno[2,3-b]furan scaffold make it an intriguing candidate for applications in supramolecular chemistry. Its rigid and planar geometry, combined with an extended π-electron system, is highly conducive to forming ordered assemblies through π-π stacking interactions. These non-covalent interactions are fundamental to the construction of self-assembling materials and host-guest systems.
The presence of heteroatoms—sulfur and oxygen—provides sites for hydrogen bonding and other directional intermolecular interactions, which are crucial for molecular recognition events. While specific studies focusing on the supramolecular chemistry of this compound are not widely reported, its inherent features suggest significant potential. The scaffold could be incorporated into larger macrocyclic hosts or used as a guest molecule in recognition studies. The aldehyde group offers a convenient point for covalent attachment to other molecular entities, enabling the design of complex supramolecular architectures and functional sensors. The thienothiophene isomer is explicitly recognized as a remarkable annulated building block for constructing larger organic materials, a role that extends to its potential in creating well-defined supramolecular structures. mdpi.com
Design of Host-Guest Systems
The field of host-guest chemistry centers on the design of host molecules that can form complexes with specific guest molecules, atoms, or ions through non-covalent interactions. tcichemicals.com These interactions, which include hydrogen bonding, electrostatic forces, and hydrophobic interactions, allow for high selectivity and are foundational to applications like molecular sensing and separation systems. tcichemicals.com Macrocyclic compounds such as calixarenes, cyclodextrins, and pillararenes are prominent examples of host molecules. tcichemicals.comfrontiersin.org
While the principles of host-guest chemistry are well-established, specific literature detailing the incorporation of this compound or its direct derivatives into macrocyclic hosts for host-guest systems is limited. However, the inherent structural and electronic properties of the thienofuran core suggest its potential as a component in such systems. The aromatic nature and the presence of heteroatoms could facilitate interactions with various guest molecules, though this remains an area for future research exploration.
Development of Optical Chemosensors for Ion Detection
Optical chemosensors are molecules designed to signal the presence of specific chemical species, such as metal ions, through a change in their optical properties, typically color (colorimetric) or fluorescence (fluorometric). The aldehyde group of this compound is a versatile functional group that can be readily converted into Schiff bases, which are known to be effective metal ion chelators. This makes the thienofuran carbaldehyde scaffold a promising platform for developing new optical sensors.
While direct examples using this compound are not extensively documented, research on structurally related heterocyclic aldehydes demonstrates the viability of this approach. For instance, derivatives of the isomeric thieno[3,2-b]thiophene-2-carbaldehyde (B1299956) have been investigated as optical chemosensors for various cations. semanticscholar.org In one study, a Schiff base derivative of 5-bromothieno[3,2-b]thiophene-2-carbaldehyde (B3236362) linked to a phenylboronic acid was synthesized and showed fluorescence quenching in the presence of several metal ions, including Hg²⁺, Fe²⁺, Cu²⁺, Pd²⁺, Fe³⁺, and Al³⁺. semanticscholar.org
Similarly, novel Schiff base derivatives of thieno[2,3-b]thiophene-2,5-dicarbohydrazide have demonstrated high sensitivity for the detection of metal ions like Cu²⁺, Ni²⁺, Fe³⁺, Mn²⁺, Pb²⁺, and Co²⁺. nih.gov Another study detailed a fluorescent probe based on a thieno[2,3-b]quinoline-2-carbohydrazide (B3060517) and salicylaldehyde, which could sequentially detect In³⁺ and Fe³⁺ through distinct fluorescence responses. nih.gov These examples highlight the potential of using the aldehyde functionality on a thieno-fused heterocyclic core to create effective ion sensors. The general mechanism involves the coordination of the metal ion with the Schiff base, leading to a change in the electronic properties of the molecule and thus altering its fluorescence emission. nih.gov
| Sensor Core Structure | Derivative Type | Detected Ions | Sensing Mechanism |
| Thieno[3,2-b]thiophene | Heterocyclic Aldehyde | Hg²⁺, Fe²⁺, Cu²⁺, Pd²⁺, Fe³⁺, Al³⁺ | Fluorescence Quenching semanticscholar.org |
| Thieno[2,3-b]thiophene | Schiff Base of Dicarbohydrazide | Cu²⁺, Ni²⁺, Fe³⁺, Mn²⁺, Pb²⁺, Co²⁺ | High Sensitivity Detection nih.gov |
| Thieno[2,3-b]quinoline | Schiff Base of Carbohydrazide | In³⁺, Fe³⁺, F⁻ | Fluorescence Enhancement/Quenching nih.gov |
| Thieno[2,3-b]thiophene | Oxazoline Derivative | Cr₂O₇²⁻ | Selective Fluorescence Response rsc.org |
Investigations into Molecular Basis of Biological Interactions (Mechanistic Studies)
The thieno[2,3-b]furan scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets with high affinity. Understanding how these molecules interact with biological macromolecules at a molecular level is crucial for drug design and development. This is achieved through a combination of computational modeling and experimental enzyme assays.
Ligand-Target Interaction Modeling
Ligand-target interaction modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, is a computational approach used to understand how a molecule's chemical structure relates to its biological activity. ijcce.ac.ir These models help in predicting the activity of new compounds and in optimizing lead structures.
For derivatives of the thieno[2,3-b]furan scaffold, such modeling has been instrumental. In the development of thieno[2,3-b]furan-2-sulfonamides as topical carbonic anhydrase (CA) inhibitors, understanding the structure-activity relationships was key. nih.govresearchgate.net Researchers found that the nature of the substituent at the 5-position of the thieno[2,3-b]furan ring significantly influenced the compound's properties, such as its binding to ocular pigment and its efficacy in reducing intraocular pressure. nih.gov Similarly, QSAR studies on thieno[2,3-b]pyridinone antagonists of the NMDA receptor revealed an inverse relationship between the size of substituents on the aryl ring and the binding affinity, highlighting the importance of steric factors in the ligand-receptor interaction. nih.gov
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. ekb.eg This method provides critical insights into the binding mode and affinity of a potential drug molecule within the active site of a biological target.
The thieno[2,3-b]furan scaffold and its isosteres (molecules where one atom or group of atoms has been replaced by another with similar properties) have been extensively studied using molecular docking against various enzymes.
Carbonic Anhydrase (CA): Novel 5-[(alkylamino)methyl]thieno[2,3-b]furan-2-sulfonamides were evaluated as inhibitors of human carbonic anhydrase II (hCA-II). nih.gov Docking studies for related sulfonamides show that the sulfonamide group's nitrogen atom typically forms a coordination bond with the zinc ion in the enzyme's active site, a critical interaction for inhibition. nih.gov
Kinases: Thieno-fused pyrimidines, which are structurally related to thienofurans, have been docked into the active sites of several protein kinases. For example, thieno[2,3-d]pyrimidine (B153573) derivatives have been modeled as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K). nih.govnih.gov These studies often reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-enzyme complex. nih.govnih.gov
Other Enzymes: Molecular modeling of thieno[2,3-b]pyridine (B153569) derivatives against phosphoinositide-specific phospholipase C showed that amino acid residues like His356, Glu341, Arg549, and Lys438 are involved in hydrogen bonding with the ligands. nih.gov
These docking studies are essential for rational drug design, allowing researchers to visualize and analyze interactions at the atomic level, which guides the synthesis of more potent and selective inhibitors.
Role as Chemical Probes in Enzyme Activity Studies
A chemical probe is a small molecule used to study and manipulate a biological system, often by inhibiting a specific enzyme. Derivatives of this compound serve as valuable scaffolds for the development of such probes. Their efficacy is typically determined through in vitro enzyme inhibition assays, which measure the concentration of the compound required to reduce enzyme activity by half (the IC₅₀ value).
Numerous studies have demonstrated the utility of thieno[2,3-b]furan derivatives and their analogues as chemical probes for various enzymes:
Carbonic Anhydrase Inhibitors: Novel 5-[(alkylamino)methyl]thieno[2,3-b]furan-2-sulfonamides were prepared and evaluated in vitro for their ability to inhibit human carbonic anhydrase II (hCA II), an enzyme relevant to glaucoma. nih.gov
Kinase Inhibitors: Thieno[2,3-d]pyrimidine derivatives have been synthesized and tested for their inhibitory activity against several kinases. One study found a derivative with an IC₅₀ value of 0.23 µM against VEGFR-2, an enzyme critical in angiogenesis. nih.gov Another investigation identified a thieno[2,3-d]pyrimidine compound that inhibited PI3Kβ and PI3Kγ isoforms with 72% and 84% inhibition at a 10 µM concentration, respectively. nih.gov
Antiproliferative Agents: The antiproliferative activity of 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides was tested against a panel of 60 human cancer cell lines. nih.gov One derivative, 17d, showed potent activity, particularly against melanoma and breast cancer cell lines, with GI₅₀ values (concentration for 50% growth inhibition) of 23 nM and 46 nM, respectively. nih.gov
The data from these enzyme activity studies, often correlated with molecular docking results, provide a comprehensive understanding of the molecule's mechanism of action and its potential as a therapeutic agent.
| Compound Class | Target Enzyme/Process | Key Findings |
| Thieno[2,3-b]furan-2-sulfonamides | Carbonic Anhydrase II (hCA-II) | In vitro inhibition demonstrated; activity influenced by C-5 substituent. nih.gov |
| Thieno[2,3-d]pyrimidine derivatives | VEGFR-2 Kinase | Compound 17f showed potent inhibition (IC₅₀ = 0.23 µM), comparable to the standard drug Sorafenib. nih.gov |
| Thieno[2,3-d]pyrimidine derivatives | PI3K Kinase | Compound VIb showed significant inhibition of PI3Kβ (72%) and PI3Kγ (84%) isoforms at 10 µM. nih.gov |
| Tetrahydrothieno[2,3-b]quinolones | Cancer Cell Proliferation | Compound 17d exhibited low nanomolar growth inhibition against melanoma (MDA-MD-435) and breast cancer (MDA-MB-468) cell lines. nih.gov |
| Thieno[2,3-d]pyrimidines | B-Raf Kinase | Identified as a core scaffold for B-Raf inhibitors, crucial in the MAPK signaling pathway. nih.gov |
Future Research Trajectories and Unexplored Scientific Avenues
Development of Asymmetric Synthetic Routes
The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. Currently, the synthesis of Thieno[2,3-b]furan-5-carbaldehyde derivatives is largely focused on achiral applications. A significant future direction is the development of asymmetric synthetic methods to produce enantiomerically pure or enriched versions of its derivatives.
Research into asymmetric building blocks for conjugated polymers, such as those based on diketopyrrolopyrrole flanked by furan (B31954) and thieno[3,2-b]thiophene, highlights the value of chirality in controlling the morphology and performance of organic semiconductors. nih.gov Future work could focus on several promising strategies:
Chiral Catalysis: Employing chiral catalysts (metal-based or organocatalysts) to control the stereochemistry during the formation of the thienofuran core or in subsequent reactions of the aldehyde group.
Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a precursor molecule to direct a stereoselective reaction, followed by its removal.
Kinetic Resolution: Separating a racemic mixture of a chiral this compound derivative using enzymes or chiral catalysts that react preferentially with one enantiomer.
Success in this area would open the door to investigating the chiroptical properties of these compounds and their potential use in stereoselective sensing and asymmetric catalysis.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers substantial advantages in terms of safety, scalability, and efficiency. dntb.gov.uarsc.org The synthesis of complex heterocyclic compounds is increasingly benefiting from automated flow processes, which allow for precise control over reaction parameters and the ability to perform multiple steps sequentially without isolating intermediates. nih.govnih.gov
Future research should aim to adapt the synthesis of this compound and its derivatives to automated flow platforms. This could involve:
Reactor Design: Developing microreactors or packed-bed reactors suitable for the specific reaction conditions required for thienofuran synthesis.
Process Optimization: Utilizing automated systems with real-time data acquisition and machine learning algorithms to rapidly optimize reaction conditions (e.g., temperature, pressure, flow rate, stoichiometry). rsc.org
Telescoped Synthesis: Designing multi-step flow sequences where this compound is generated and then immediately used in a subsequent reaction, such as a multicomponent reaction, to build molecular complexity rapidly. nih.govnih.gov
Integrating these technologies would not only accelerate the discovery of new derivatives but also provide a more robust and scalable manufacturing process for promising candidates. dntb.gov.ua
| Parameter | Batch Synthesis | Flow Chemistry |
| Heat Transfer | Limited, potential for hotspots | Excellent, high surface-to-volume ratio |
| Safety | Higher risk with large volumes | Inherently safer, small reaction volumes |
| Scalability | Difficult, requires re-optimization | Straightforward, "scaling out" by running longer |
| Control | Less precise | Precise control over time, temp, mixing |
| Automation | Challenging | Readily automated for optimization & libraries |
Exploration of Unconventional Reactivity Profiles
The aldehyde functional group and the electron-rich thienofuran core are sites of predictable reactivity (e.g., condensation, oxidation, reduction, electrophilic substitution). However, a significant area for future exploration lies in uncovering unconventional reactivity profiles through modern synthetic methods.
Potential avenues for investigation include:
Photoredox Catalysis: Using visible light to initiate novel transformations, such as C-H functionalization at specific positions on the heterocyclic core or unique coupling reactions involving the aldehyde.
Electrosynthesis: Employing electrochemical methods to access reactive intermediates that are difficult to generate through traditional chemical means, potentially leading to new polymerization or functionalization pathways.
Novel Cycloaddition Reactions: Investigating the participation of the thienofuran system in unconventional [3+2] or other cycloaddition reactions to rapidly construct complex polycyclic architectures. nih.gov
Exploring these modern synthetic methodologies could reveal new reaction pathways, providing access to novel molecular structures that are currently inaccessible.
Advanced Materials Applications Beyond Organic Electronics
While derivatives of thieno-fused heterocycles have shown promise in organic electronics, their potential applications extend far beyond this field. researchgate.netacs.orgacs.org Future research should explore the utility of this compound as a scaffold for materials with diverse functionalities.
Medicinal Chemistry: The thieno[2,3-b]pyridine (B153569) and thieno[2,3-b]furan (B14668842) cores are present in molecules with demonstrated biological activity, including anticancer and enzyme inhibitory properties. nih.govnih.gov Derivatives of this compound could be synthesized and screened for potential therapeutic applications, such as anticancer or antioxidant agents. researchgate.net
Chemosensors: The aldehyde group is a versatile handle for attaching recognition motifs. The thienofuran core possesses inherent fluorescence properties that can be modulated upon binding to specific analytes. This could be exploited to develop selective chemosensors for metal ions or biologically relevant molecules.
Functional Dyes: The conjugated π-system of the thienofuran core can be extended through chemical modification to create novel dyes with tailored absorption and emission properties for applications in imaging, photonics, or as components in dye-sensitized solar cells.
Mechanistic Deep Dive into Chemo- and Regioselectivity
The Thieno[2,3-b]furan scaffold contains multiple non-equivalent reaction sites. Achieving chemo- and regioselectivity in its functionalization is crucial for synthesizing well-defined molecules. While some regioselective syntheses have been reported for related systems, a deep mechanistic understanding is often lacking. nih.govrsc.org
Future research should employ a combination of experimental and computational methods to unravel the mechanisms governing its reactivity:
Computational Modeling: Using Density Functional Theory (DFT) calculations to model reaction pathways, predict the most likely sites for electrophilic or nucleophilic attack, and understand the stability of intermediates. researchgate.netmdpi.com This can guide experimental design and explain observed selectivity.
Kinetic Studies: Performing detailed kinetic analysis of key reactions to determine reaction orders and activation parameters, providing insight into the rate-determining steps.
Isotopic Labeling: Utilizing isotopically labeled starting materials (e.g., with Deuterium or ¹³C) to trace the path of atoms throughout a reaction, confirming proposed mechanisms.
A thorough understanding of these factors will enable the rational design of syntheses, allowing for the predictable and selective functionalization of the this compound core.
Sustainable and Green Chemistry Approaches in Synthesis
Modern chemical synthesis places a strong emphasis on sustainability and environmentally benign processes. mdpi.com Future efforts in the synthesis of this compound should incorporate the principles of green chemistry. rasayanjournal.co.in
Key areas for development include:
Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives (e.g., metal catalysts or organocatalysts) to reduce waste and improve atom economy.
Greener Solvents: Moving away from hazardous chlorinated solvents towards more environmentally friendly options like alcohols, water, or bio-based solvents. nih.gov The development of solvent-free reaction conditions, potentially using microwave irradiation, is another attractive goal. mdpi.comrasayanjournal.co.in
Renewable Feedstocks: Investigating synthetic routes that begin from bio-derived starting materials, reducing the reliance on petrochemicals.
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials combine to form the desired product in a single step, which improves efficiency and minimizes waste. rsc.org
Adopting these sustainable practices will not only reduce the environmental impact of producing this compound and its derivatives but can also lead to more efficient and cost-effective synthetic routes. rsc.orgcolab.ws
Q & A
Q. What are the standard synthetic routes for Thieno[2,3-b]furan-5-carbaldehyde?
this compound can be synthesized via cyclocondensation reactions. A common approach involves reacting heterocyclic amines with precursors like 5-benzofuran-2-yl-3-hydroxypropenone under acidic conditions (e.g., HCl in DMF at 150°C) . Elemental sulfur may also serve as a sulfur source for constructing the thieno ring, with optimized yields achieved under reflux conditions in polar aprotic solvents .
Q. How is this compound characterized structurally?
Key characterization methods include:
- NMR Spectroscopy : and NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic carbons.
- Mass Spectrometry : Molecular ion peaks at m/z 152.17 (CHOS) .
- Elemental Analysis : To verify purity (>95% by HPLC, as seen in analogous thieno derivatives) .
Q. What safety protocols are critical when handling this compound?
- Use PPE: Gloves, lab coats, and goggles to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of volatile aldehydes.
- Dispose of waste via certified hazardous waste handlers, as recommended for structurally similar aldehydes .
Advanced Research Questions
Q. How do substituents on the thieno-furan core influence reactivity and bioactivity?
Substituents like methyl groups (e.g., 3,4-dimethyl derivatives) alter electron density, enhancing electrophilicity at the aldehyde group for nucleophilic additions. Trifluoromethyl groups improve lipophilicity, potentially increasing membrane permeability in biological assays . Structural modifications also disrupt crystal packing, as seen in thieno[2,3-b]pyridines, which enhances solubility and anti-proliferative activity .
Q. What strategies improve solubility and pharmacokinetics of thieno-furan derivatives?
- Prodrug Functionalization : Introducing ester or carbonate groups (e.g., acetyloxymethyl) improves aqueous solubility. These moieties hydrolyze in vivo to release the active aldehyde .
- Co-solvent Systems : Use DMSO or cyclodextrin complexes to enhance solubility during in vitro testing .
Q. How is anti-proliferative activity evaluated for these derivatives?
- Cell Line Assays : Test compounds against HCT-116 (colon cancer) and MDA-MB-231 (triple-negative breast cancer) cells using MTT or resazurin assays.
- Dose-Response Analysis : Calculate IC values after 48–72 hours of exposure.
- Mechanistic Studies : Assess apoptosis (via caspase-3 activation) or cell cycle arrest (flow cytometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
